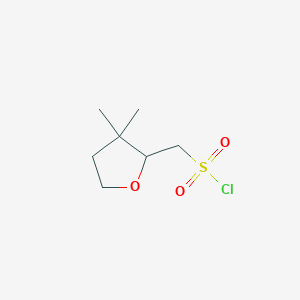

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride

Description

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (CAS: 2166701-96-6) is an aliphatic sulfonyl chloride characterized by a tetrahydrofuran-derived oxolane ring with two methyl groups at the 3-position. Its molecular formula is C₇H₁₃ClO₃S, with a molar mass of 212.69 g/mol . The compound’s structure includes a sulfonyl chloride (–SO₂Cl) group attached to a methylene bridge (–CH₂–) linked to a 3,3-dimethyl-substituted oxolane (tetrahydrofuran) ring. This structural framework imparts unique reactivity and solubility properties compared to simpler sulfonyl chlorides.

Properties

IUPAC Name |

(3,3-dimethyloxolan-2-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-7(2)3-4-11-6(7)5-12(8,9)10/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKMJTJCDSGSLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1CS(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride typically involves the reaction of (3,3-Dimethyloxolan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.

Reduction Reactions: The compound can be reduced to form (3,3-Dimethyloxolan-2-yl)methanesulfonamide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Substitution Reactions: The major products are sulfonamide derivatives, sulfonate esters, and sulfonate thioesters.

Reduction Reactions: The major product is (3,3-Dimethyloxolan-2-yl)methanesulfonamide.

Scientific Research Applications

Scientific Research Applications

The applications of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride span several scientific disciplines:

Organic Synthesis

- Reagent for Sulfonamide Synthesis : It serves as a crucial reagent in synthesizing sulfonamide derivatives, which are important in pharmaceuticals.

- Formation of Sulfonate Esters : The compound can be used to create sulfonate esters and thioesters, which are valuable intermediates in organic synthesis.

Biochemical Modifications

- Protein and Peptide Modification : The sulfonyl group can modify biomolecules to enhance their properties or functionalities.

- Enzyme Activity Modulation : By forming stable adducts with proteins, the compound can influence enzyme activity and stability.

Medicinal Chemistry

- Pharmaceutical Development : It is explored as a building block for drug synthesis, particularly for developing compounds with anti-inflammatory and anticancer properties.

Case Studies and Research Findings

Several studies highlight the biological implications and therapeutic potential of this compound:

Anticancer Activity

Research indicates that derivatives of methanesulfonyl chloride exhibit significant anticancer properties. For instance, compounds derived from this sulfonyl chloride have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anti-arrhythmic Properties

Studies have demonstrated that certain derivatives possess anti-arrhythmic effects, suggesting potential cardiovascular applications. These compounds showed promise in preclinical assays aimed at treating arrhythmias.

Neuroprotective Effects

Investigations into neuroprotective properties reveal that some derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic uses in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Structural and Physicochemical Properties

The table below highlights key differences between (3,3-dimethyloxolan-2-yl)methanesulfonyl chloride and analogous compounds:

Key Observations:

- Reactivity : The dimethyloxolane derivative likely exhibits moderate reactivity in hydrolysis compared to methanesulfonyl chloride (highly reactive) and benzenesulfonyl chloride (low reactivity). The steric hindrance from the dimethyl groups may slow nucleophilic attack by water or hydroxide ions, but the aliphatic nature of the sulfonyl group enhances reactivity relative to aromatic analogs .

- Solubility : The oxolane ring confers improved solubility in polar aprotic solvents (e.g., THF, dichloromethane) compared to purely aliphatic or aromatic sulfonyl chlorides, as seen in synthesis protocols for similar derivatives .

- Collision Cross Section (CCS): The dimethyl-substituted compound shares similar CCS values (140.2 Ų for [M+H]⁺) with its monomethyl analog, suggesting comparable molecular size and shape despite the additional methyl group .

Biological Activity

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride is an organosulfur compound with notable reactivity and potential biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Chemical Formula : C₇H₁₃ClO₄S

- Appearance : Colorless to pale yellow liquid with a pungent odor.

- Functional Group : Methanesulfonyl chloride, which contributes to its high electrophilicity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct Sulfonylation : Reaction of 3,3-dimethyloxolane with methanesulfonyl chloride in the presence of a base.

- Nucleophilic Substitution : Utilizing nucleophiles such as amines or alcohols to introduce the methanesulfonyl group selectively.

The mechanism of action primarily involves the reactivity of the sulfonyl chloride group. This high electrophilicity allows the compound to engage in nucleophilic substitutions effectively, forming covalent bonds with various biological targets, including:

- Proteins : Modulating enzyme activity by forming stable adducts.

- Nucleic Acids : Potential interactions that could influence gene expression or stability.

Case Studies and Research Findings

Several studies have explored the biological implications of structurally similar compounds:

- Anticancer Activity :

-

Anti-arrhythmic Properties :

- Derivatives of methanesulfonyl chloride have shown promise in anti-arrhythmic assays, indicating potential cardiovascular applications .

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methanesulfonyl chloride | Simple sulfonyl chloride | Basic structure used widely as an electrophile |

| 4-Methoxyoxan-4-ylmethanesulfonyl chloride | Contains a methoxy group | Enhanced solubility and reactivity |

| 1-(Methanesulfonyloxy)-2-methylpyridinium | Pyridinium salt form | Exhibits distinct reactivity due to aromaticity |

This table highlights how this compound fits within a broader class of organosulfur compounds, emphasizing its specific applications and reactivity profiles in synthetic organic chemistry.

Q & A

Q. What are the optimal synthetic routes for (3,3-dimethyloxolan-2-yl)methanesulfonyl chloride, and how do reaction conditions influence yield and purity?

The compound is synthesized via selective introduction of the methanesulfonyl chloride group into a 3,3-dimethyloxolane framework. Key methods include nucleophilic substitution or direct sulfonation under anhydrous conditions. For example, using triethylamine as a base in dichloromethane at 0–5°C minimizes hydrolysis of the sulfonyl chloride group. Yield optimization requires precise stoichiometric control of reactants (e.g., 1.2 equivalents of methanesulfonyl chloride relative to the oxolane precursor) and inert atmosphere conditions to prevent side reactions .

Q. How does the electronic and steric environment of the 3,3-dimethyloxolane ring affect the reactivity of the sulfonyl chloride group?

The electron-donating methyl groups on the oxolane ring reduce the electrophilicity of the sulfonyl chloride compared to simpler sulfonyl chlorides (e.g., methanesulfonyl chloride). Steric hindrance from the dimethyl groups slows nucleophilic substitution but enhances selectivity in reactions with bulky nucleophiles. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing charge distribution at the sulfur center .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy: H and C NMR identify the oxolane ring protons (δ 1.2–1.5 ppm for methyl groups) and sulfonyl chloride signals (δ 3.8–4.2 ppm for CHSOCl).

- Mass Spectrometry: High-resolution MS (e.g., Q-TOF) confirms the molecular ion peak at m/z 212.69 (CHClOS) and adducts like [M+Na]+ (m/z 235.0). Predicted collision cross-section (CCS) values (e.g., 146.7 Ų for [M+H]+) aid in LC-MS/MS identification .

- IR Spectroscopy: Strong absorbance at 1360 cm (S=O asymmetric stretch) and 1170 cm (S=O symmetric stretch) confirms the sulfonyl chloride group .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in nucleophilic substitutions be resolved?

Discrepancies in reaction rates or product distributions (e.g., sulfonamide vs. sulfonate ester formation) often arise from solvent polarity, nucleophile strength, or competing elimination pathways. Systematic kinetic studies using stopped-flow techniques or in-situ FTIR can monitor intermediate formation. For example, in DMF, the compound reacts preferentially with amines (k = 0.15 Ms), while in THF, steric effects dominate, favoring smaller nucleophiles like methanol .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reactions?

Hydrolysis to methanesulfonic acid is minimized by:

- Storing the compound under anhydrous conditions (e.g., molecular sieves in sealed ampules).

- Using aprotic solvents (e.g., dichloromethane or acetonitrile) and low temperatures (≤−20°C).

- Adding scavengers like triethylamine to neutralize trace water .

Q. How does this compound compare structurally and functionally to cyclohexylmethanesulfonyl chloride?

Q. What computational models predict the environmental behavior of this compound (e.g., biodegradation, bioaccumulation)?

Quantitative structure-activity relationship (QSAR) models estimate a bioconcentration factor (BCF) of 1.9 and soil organic carbon-water partition coefficient (K) of 6.1, indicating low bioaccumulation potential and high soil mobility. Hydrolysis half-life (t) in water is >100 days at pH 7, suggesting persistence unless catalyzed by alkaline conditions (pH >10) .

Q. How can mechanistic studies resolve contradictions in its reactivity with aromatic vs. aliphatic amines?

Conflicting reports of faster reactions with aromatic amines (e.g., aniline) versus aliphatic amines (e.g., ethylamine) are resolved by Hammett analysis. Electron-withdrawing substituents on aromatic amines accelerate reactivity (ρ = +0.8), while aliphatic amines follow a steric-controlled pathway (e.g., Tolman cone angle >140° inhibits reaction). In-situ S NMR tracks sulfur intermediate formation .

Methodological Notes

- Safety Protocols: Use gloveboxes or Schlenk lines for handling due to moisture sensitivity. Toxicity data are limited, but analogous sulfonyl chlorides (e.g., methanesulfonyl chloride) require PPE and fume hoods .

- Data Validation: Cross-reference synthetic yields with HPLC purity assays (>98%) and elemental analysis (C, H, S ±0.3%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.